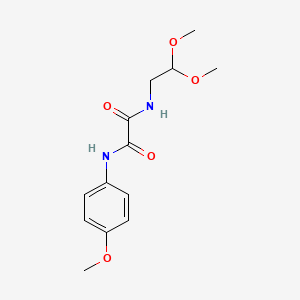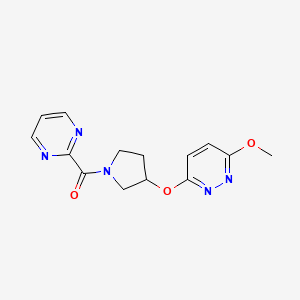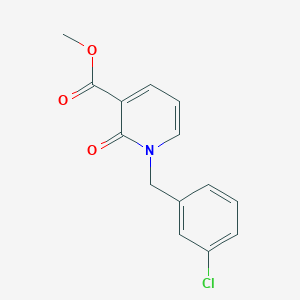![molecular formula C14H20Cl2N2O2 B2552168 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 76087-80-4](/img/structure/B2552168.png)
2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C14H20Cl2N2O2 and its molecular weight is 319.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Minor Groove Binding
Hoechst 33258, a compound structurally related to piperazine derivatives, is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Such compounds have been utilized extensively in biological research for DNA staining, chromosome analysis, and investigating DNA interactions. This area of research offers insights into cellular processes and drug design targeting DNA structures (Issar & Kakkar, 2013).
Pharmacokinetics and Metabolism
Arylpiperazine derivatives are clinically significant for treating mental health disorders, including depression and anxiety. Understanding their metabolism, particularly N-dealkylation, reveals the pharmacological actions and potential therapeutic applications of these compounds. Such research informs the development of drugs with better efficacy and reduced side effects (Caccia, 2007).
Neuropharmacology
Piperazine derivatives show promise in enhancing cognitive functions through interactions with dopamine receptors. Investigations into the pro-cognitive effects of specific peptides and their mediation by dopamine suggest the potential for designing drugs targeting neurological pathways, offering therapeutic options for cognitive impairments and neurological disorders (Braszko, 2010).
Therapeutic Applications and Drug Design
The therapeutic versatility of piperazine derivatives spans several domains, including antipsychotic, antidepressant, anticancer, and anti-inflammatory treatments. The structural diversity of piperazine-based compounds underpins their broad pharmacological applications, making them a cornerstone of rational drug design. This area of research is pivotal for developing new medications with specific therapeutic targets (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have demonstrated significant potential against Mycobacterium tuberculosis, including drug-resistant strains. This research is critical for addressing global health challenges posed by tuberculosis, guiding the development of novel anti-TB agents (Girase et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride It is suggested that similar compounds have been used in the synthesis of antidepressant molecules . Antidepressants typically work by increasing the levels of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain .
Mode of Action
The exact mode of action of This compound It is known that antidepressants generally work by blocking the reuptake or degradation of neurotransmitters in the brain, thereby increasing their levels and enhancing neurotransmission .
Biochemical Pathways
The specific biochemical pathways affected by This compound Antidepressants are known to affect the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways .
Result of Action
The molecular and cellular effects of This compound It is suggested that similar compounds may have antidepressant effects .
Properties
IUPAC Name |
2-chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-12-14(18)17-8-6-16(7-9-17)10-11-19-13-4-2-1-3-5-13;/h1-5H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCWZEWKZYHZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)
![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)

![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)
![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)
![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)

![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)

